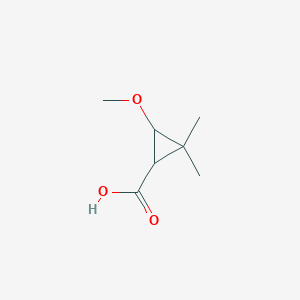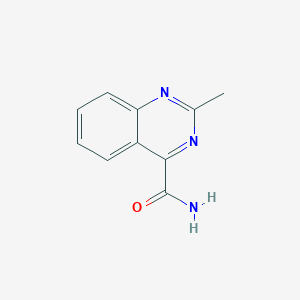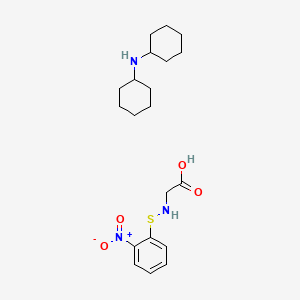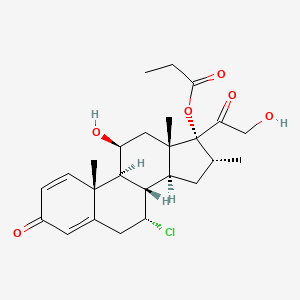
Alclometasone 17-propionate
概要
説明
Alclometasone 17-propionate is a synthetic corticosteroid used primarily in dermatology for its anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties . It is commonly used to treat corticosteroid-responsive dermatoses, such as eczema, psoriasis, and allergic dermatitis .
作用機序
Target of Action
Alclometasone 17-propionate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Upon binding to the glucocorticoid receptor, alclometasone forms a complex that migrates to the nucleus. This complex binds to different glucocorticoid response elements on the DNA, leading to the enhancement and repression of various genes, especially those involved in inflammatory pathways .
Biochemical Pathways
The primary biochemical pathway affected by alclometasone involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit the synthesis of arachidonic acid, a precursor for eicosanoids such as prostaglandins, thromboxanes, and leukotrienes . By inhibiting these mediators of inflammation, alclometasone exerts its anti-inflammatory effect .
Pharmacokinetics
Topically applied alclometasone can be absorbed through normal intact skin, with about 3% of the drug being absorbed systemically after 8 hours . The drug is metabolized in the liver . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .
Result of Action
The result of alclometasone’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis .
Action Environment
The action of alclometasone can be influenced by various environmental factors. For instance, the use of occlusive dressings can alter percutaneous penetration and subsequently the effectiveness of the drug . Furthermore, the site of application, disease state, and individual patient characteristics can also impact the drug’s action .
生化学分析
Biochemical Properties
Alclometasone 17-propionate is a selective glucocorticoid receptor agonist . It interacts with the glucocorticoid receptor, leading to a series of biochemical reactions. The compound binds to the glucocorticoid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating gene expression, impacting cell signaling pathways, and altering cellular metabolism . Its anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties make it effective in relieving the symptoms of corticosteroid-responsive dermatoses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. It initially binds the corticosteroid receptor . This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
Metabolic Pathways
This compound is thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
準備方法
Synthetic Routes and Reaction Conditions
Alclometasone 17-propionate is synthesized through a series of chemical reactions starting from a suitable steroid precursorThe final step involves the esterification of the 17-hydroxy group with propionic acid to form the propionate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Alclometasone 17-propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as chlorine and methyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and chlorinating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final product, this compound .
科学的研究の応用
Alclometasone 17-propionate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating various skin conditions.
Industry: Used in the formulation of topical creams and ointments for pharmaceutical applications
類似化合物との比較
Similar Compounds
Hydrocortisone: Another corticosteroid with similar anti-inflammatory properties but lower potency.
Betamethasone: A more potent corticosteroid with a similar mechanism of action.
Clobetasol propionate: A highly potent corticosteroid used for severe skin conditions
Uniqueness
Alclometasone 17-propionate is unique due to its balanced potency and safety profile, making it suitable for use on sensitive skin areas and in pediatric patients . Its selective glucocorticoid receptor agonist activity provides effective anti-inflammatory action with minimal systemic absorption .
特性
IUPAC Name |
[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-20(31)32-25(19(30)12-27)13(2)8-16-21-17(26)10-14-9-15(28)6-7-23(14,3)22(21)18(29)11-24(16,25)4/h6-7,9,13,16-18,21-22,27,29H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXIVHCXXXAFH-PJPOYQFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227381 | |
| Record name | Alclometasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76576-24-4 | |
| Record name | Alclometasone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076576244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCLOMETASONE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231UC5GM4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


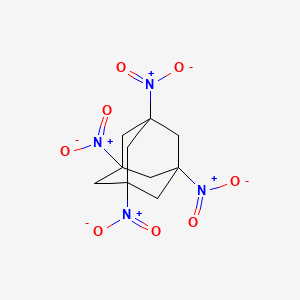
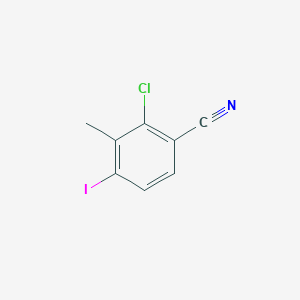

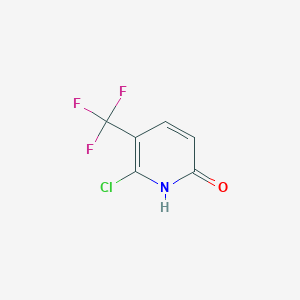
![2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid](/img/structure/B3330905.png)
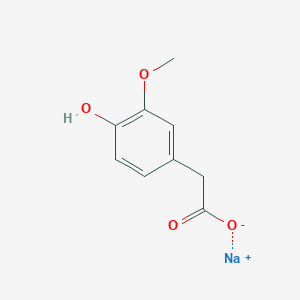
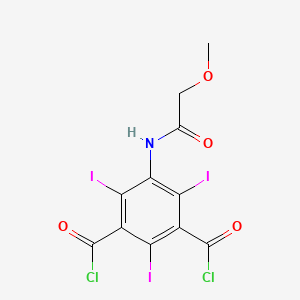
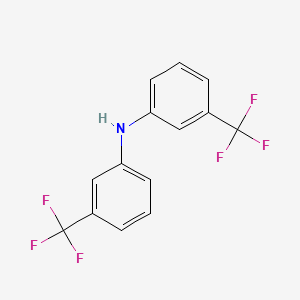
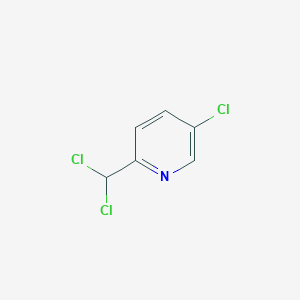
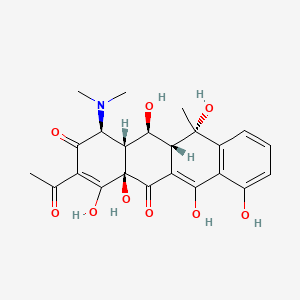
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)
